molecular formula C11H7BrCl2N2 B13052123 6-Bromo-4,5-dichloro-2-cyclopropylquinazoline CAS No. 2089651-78-3

6-Bromo-4,5-dichloro-2-cyclopropylquinazoline

Cat. No.: B13052123
CAS No.: 2089651-78-3
M. Wt: 317.99 g/mol
InChI Key: YZFMZPOEWWZYJD-UHFFFAOYSA-N
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Description

6-Bromo-4,5-dichloro-2-cyclopropylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 6-Bromo-4,5-dichloro-2-cyclopropylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed to introduce the bromo and chloro substituents . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

6-Bromo-4,5-dichloro-2-cyclopropylquinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-4,5-dichloro-2-cyclopropylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4,5-dichloro-2-cyclopropylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 6-Bromo-4,5-dichloro-2-cyclopropylquinazoline include other quinazoline derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific substituents and their positions, which confer distinct chemical and biological properties.

Properties

CAS No.

2089651-78-3

Molecular Formula

C11H7BrCl2N2

Molecular Weight

317.99 g/mol

IUPAC Name

6-bromo-4,5-dichloro-2-cyclopropylquinazoline

InChI

InChI=1S/C11H7BrCl2N2/c12-6-3-4-7-8(9(6)13)10(14)16-11(15-7)5-1-2-5/h3-5H,1-2H2

InChI Key

YZFMZPOEWWZYJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C(C=C3)Br)Cl)C(=N2)Cl

Origin of Product

United States

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